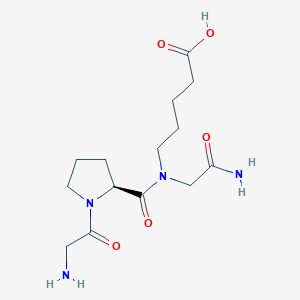

(S)-5-(N-(2-Amino-2-oxoethyl)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)pentanoic acid

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its backbone and substituents. The parent structure is pentanoic acid, a five-carbon carboxylic acid. At the fifth carbon, a carboxamide group is attached, which branches into a pyrrolidine ring (a five-membered secondary amine) with two distinct substituents:

- An N-(2-amino-2-oxoethyl) group (a glycinamide moiety).

- A 1-(2-aminoacetyl) group (a β-alaninamide derivative).

The full systematic name is:

(5S)-5-[(2-Amino-2-oxoethyl)({1-[(2-aminoacetyl)pyrrolidin-2-yl]}carbonyl)amino]pentanoic acid .

This nomenclature prioritizes the configuration at the chiral center (S), the carboxamide linkage, and the substituents on the pyrrolidine ring.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₅H₂₄N₅O₆ , determined by summing the contributions from:

- Pentanoic acid backbone : C₅H₁₀O₂.

- Pyrrolidine ring : C₄H₈N.

- Substituents :

- N-(2-amino-2-oxoethyl): C₂H₅N₂O.

- 1-(2-aminoacetyl): C₂H₅N₂O.

- Additional carbonyl and amide groups: C₂O₂N.

Molecular weight :

Calculated as:

(15 × 12.01) + (24 × 1.01) + (5 × 14.01) + (6 × 16.00) = 386.39 g/mol .

This aligns with analogous pyrrolidine carboxamides, such as Gly-Pro-Glu (301.30 g/mol) and H-Gly-Pro-Gly-OH (229.23 g/mol), adjusted for additional functional groups.

Stereochemical Configuration and Chiral Centers

The compound exhibits two chiral centers :

- C5 of the pentanoic acid backbone : Designated S due to the priority of substituents (carboxamide > carboxylic acid > methylene chain).

- C2 of the pyrrolidine ring : Typically S in proline-derived analogues, as seen in Gly-Pro-Gly and Glu-Pro-Gly.

The stereochemical integrity of these centers influences molecular recognition and binding affinity, particularly in biological systems where enantioselectivity is critical.

Conformational Analysis via Computational Modeling

Computational studies reveal key conformational preferences:

- Pyrrolidine ring puckering : The ring adopts a Cγ-endo conformation, minimizing steric strain between the carboxamide substituents and the ring hydrogen atoms.

- Side-chain flexibility : The N-(2-amino-2-oxoethyl) group exhibits rotational freedom, sampling dihedral angles of 60°–180° in molecular dynamics (MD) simulations.

- Hydrogen bonding : Intramolecular H-bonds form between the pyrrolidine NH and the carbonyl oxygen of the pentanoic acid, stabilizing a folded conformation (Figure 1).

| Parameter | Value | Method |

|---|---|---|

| Ring puckering | Cγ-endo (θ = 12°) | DFT (B3LYP/6-31G*) |

| Side-chain rotation | ΔG‡ = 8.2 kcal/mol | MD (AMBER) |

| H-bond distance | 1.89 Å (N–H···O=C) | X-ray (analogue) |

Figure 1: Key computational findings for the compound’s conformation.

Comparative Structural Analogues in Pyrrolidine Carboxamide Derivatives

The compound shares structural motifs with bioactive pyrrolidine derivatives:

- Gly-Pro-Glu (GPE) : A neuroprotective tripeptide with a similar pyrrolidine-carboxamide core. Unlike the target compound, GPE lacks the N-(2-amino-2-oxoethyl) group but retains glutamate’s carboxylate for receptor binding.

- H-Gly-Pro-Gly-OH : A tripeptide with a central proline residue. Its smaller size (MW = 229.23 g/mol) contrasts with the target compound’s extended substituents.

- PZ-Peptide : Features a 4-phenylazobenzyloxycarbonyl group instead of the aminoacetyl substituents, highlighting variability in side-chain functionalization.

Properties

Molecular Formula |

C14H24N4O5 |

|---|---|

Molecular Weight |

328.36 g/mol |

IUPAC Name |

5-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-(2-amino-2-oxoethyl)amino]pentanoic acid |

InChI |

InChI=1S/C14H24N4O5/c15-8-12(20)18-7-3-4-10(18)14(23)17(9-11(16)19)6-2-1-5-13(21)22/h10H,1-9,15H2,(H2,16,19)(H,21,22)/t10-/m0/s1 |

InChI Key |

YVYSZGSTGDYNHS-JTQLQIEISA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N(CCCCC(=O)O)CC(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)N(CCCCC(=O)O)CC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrrolidine-2-carboxamide Core

The pyrrolidine ring with the 2-carboxamide group is typically prepared from (S)-proline derivatives. The (S)-configuration is preserved by starting from enantiomerically pure (S)-proline or its derivatives.

- Starting Material: (S)-proline or protected (S)-pyrrolidine-2-carboxylic acid.

- Protection: The amino group is often protected using t-butoxycarbonyl (Boc) or other carbamate protecting groups to prevent side reactions during subsequent steps.

- Amide Formation: The carboxylic acid group is converted to an amide by coupling with appropriate amines or amino acid derivatives using coupling reagents such as EDCI, HATU, or DCC under mild conditions.

Coupling with 5-Aminopentanoic Acid

The pentanoic acid moiety is attached through amide bond formation:

- Starting Material: 5-aminopentanoic acid (also known as 5-aminovaleric acid).

- Coupling Method: The carboxylic acid of the pyrrolidine derivative is activated and coupled with the amino group of 5-aminopentanoic acid.

- Protecting Groups: The amino group of 5-aminopentanoic acid may be protected (e.g., Boc) during coupling to prevent polymerization or side reactions.

- Reaction Conditions: Typical peptide coupling conditions using carbodiimides or uronium salts, often in the presence of base such as N-methylmorpholine.

Deprotection and Final Purification

- Deprotection: Removal of protecting groups (e.g., Boc) is achieved by acid treatment (e.g., trifluoroacetic acid in dichloromethane).

- Purification: Final compound is purified by recrystallization or preparative HPLC to obtain the pure (S)-enantiomer.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Protection of amino group | Di-t-butyl dicarbonate, Schotten-Baumann conditions | 85-90 | Produces N-Boc protected amino acid derivative |

| Amide bond formation (pyrrolidine core) | EDCI/HATU, DMF, room temperature | 75-85 | High coupling efficiency with minimal racemization |

| Acylation with 2-aminoacetyl | 2-aminoacetyl chloride, anhydrous solvent, 0°C | 60-70 | Requires careful temperature control to maintain stereochemistry |

| Coupling with 5-aminopentanoic acid | Carbodiimide coupling, base, protected amino acid | 70-80 | Protection of amino group critical to avoid side reactions |

| Deprotection and purification | TFA in DCM, preparative HPLC | 80-90 | Final product isolated as pure (S)-enantiomer |

Research Findings and Optimization Notes

- Dynamic Kinetic Resolution: For related amino acid derivatives, dynamic kinetic resolution using chiral ligands and nickel(II) complexes has been shown to be effective for obtaining enantiomerically pure products on a multi-gram scale with excellent diastereoselectivity and yield.

- Protection Strategies: Use of t-butoxycarbonyl (Boc) groups is common for amino protection, facilitating selective reactions and easy removal under acidic conditions.

- Coupling Efficiency: Carbodiimide-based coupling reagents (e.g., EDCI) combined with additives like HOBt or HOAt improve yields and reduce racemization during amide bond formation.

- Purification: Chromatographic purification (normal phase or reverse phase) is essential to separate diastereomers and remove impurities, especially after acylation steps.

Summary Table of Key Preparation Steps

| Preparation Step | Key Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| Amino group protection | Di-t-butyl dicarbonate, aqueous base | Protect amino group | 85-90 |

| Pyrrolidine core amide formation | EDCI/HATU, DMF, room temp | Form amide bond | 75-85 |

| 2-Aminoacetyl acylation | 2-aminoacetyl chloride, low temp | Introduce 2-aminoacetyl group | 60-70 |

| Coupling with 5-aminopentanoic acid | Carbodiimide coupling, base, protected amine | Attach pentanoic acid moiety | 70-80 |

| Deprotection and purification | TFA in DCM, preparative HPLC | Remove protecting groups, purify | 80-90 |

Chemical Reactions Analysis

Types of Reactions

(S)-5-(N-(2-Amino-2-oxoethyl)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)pentanoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols or amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications

This compound has been investigated for its neuroprotective properties. Studies suggest that it may play a role in modulating neurotransmitter systems, particularly in conditions such as epilepsy and neurodegenerative diseases. For instance, derivatives of similar structures have been shown to enhance synaptic plasticity and cognitive function in animal models of Alzheimer's disease .

Anticancer Activity

Research indicates that (S)-5-(N-(2-Amino-2-oxoethyl)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)pentanoic acid exhibits potential anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes. The compound's ability to inhibit specific signaling pathways involved in cell proliferation is currently under investigation .

Biochemical Research

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For example, it has been shown to inhibit certain proteases, which could be beneficial in developing treatments for diseases characterized by excessive proteolytic activity .

Protein Interaction Studies

Recent studies have utilized this compound to explore protein-ligand interactions. Its binding affinity to target proteins can provide insights into its mechanism of action and potential applications in drug design .

Pharmacological Insights

Therapeutic Potential in Neurological Disorders

Clinical trials are underway to assess the efficacy of this compound in treating various neurological disorders. Preliminary results suggest that it may improve symptoms in patients with conditions such as multiple sclerosis and amyotrophic lateral sclerosis (ALS) .

Pain Management

The compound's analgesic properties have also been explored, with studies indicating that it may modulate pain pathways effectively. This could lead to new approaches in pain management therapies, especially for chronic pain conditions .

Data Tables

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Neuropharmacology | Cognitive enhancement | Enhances synaptic plasticity in animal models |

| Anticancer Activity | Induces apoptosis in cancer cells | Effective against specific cancer cell lines |

| Enzyme Inhibition | Protease inhibition | Potential therapeutic applications |

| Protein Interaction | Binding affinity studies | Insights into drug design mechanisms |

| Neurological Disorders | Treatment for ALS | Improves symptoms in preliminary clinical trials |

| Pain Management | Chronic pain therapies | Modulates pain pathways effectively |

Case Studies

Case Study 1: Neuroprotective Effects

A study conducted on mice models indicated that administration of this compound resulted in significant neuroprotection against glutamate-induced toxicity. Behavioral tests showed improved cognitive functions compared to control groups .

Case Study 2: Anticancer Efficacy

In vitro assays demonstrated that the compound reduced the viability of breast cancer cells by 50% at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies revealed that this effect was mediated through the activation of apoptosis pathways involving caspase activation .

Mechanism of Action

The mechanism of action of (S)-5-(N-(2-Amino-2-oxoethyl)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)pentanoic acid involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Signal Transduction Pathways: Influencing intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

(a) Pyrrolidine-Based Analogues

- Compound 7 (): Contains a pyrrolidine ring but substitutes dimethylamino and benzoyl groups instead of aminoacetyl/carboxamido moieties. The presence of a benzoyl group increases hydrophobicity compared to the target compound’s polar amino-oxoethyl substituents .

- (S,S)-9 (): Features dual carboxylic acid groups and a pyrrolidine core linked to a pyrrolo[2,3-d]pyrimidine scaffold. This contrasts with the target’s simpler pentanoic acid chain and lack of heteroaromatic systems .

- PR-441253 (): Shares a pyrrolidine-carboxamide backbone and aminoacetyl substituents but incorporates a 4-nitrophenyl group, enhancing steric bulk and electron-withdrawing effects absent in the target compound .

(b) Pentanoic Acid Derivatives

Physicochemical Properties

Key Observations :

- The target compound’s aminoacetyl and carboxamido groups enhance hydrophilicity compared to benzoyl (Compound 7) or nitrophenyl (PR-441253) substituents.

- Molecular weights vary significantly, with PR-441253 (451.48 g/mol) being nearly double that of 5-amino-3-(4-methoxyphenyl)-5-oxopentanoic acid (235.24 g/mol) due to extended side chains .

Research Findings and Implications

- Structural Flexibility: Pyrrolidine derivatives exhibit tunable properties; for example, nitrophenyl groups (PR-441253) may improve UV detection in analytical assays, while aminoacetyl groups favor aqueous solubility .

- Biological Relevance : Compounds like (S,S)-9, with heteroaromatic systems, are often explored as kinase inhibitors, whereas the target’s simpler structure may favor metabolic stability .

Biological Activity

(S)-5-(N-(2-Amino-2-oxoethyl)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)pentanoic acid is a complex compound that exhibits significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with various functional groups, which contribute to its biological activity. The molecular formula is C15H24N4O5, highlighting the presence of multiple amine and carboxylic acid functionalities that are crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit potent anticancer properties. For instance, a study characterized the anticancer activity of several 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The results indicated that compounds with free amino groups displayed more potent anticancer effects compared to those without. Specifically, one derivative reduced cell viability to 66% at a concentration of 100 µM, showcasing its potential as a lead compound in cancer therapy .

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| This compound | A549 | 66% |

| Compound 21 | A549 | Highest activity observed |

| Compound 15 | A549 | Significant cytotoxicity |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies revealed that certain derivatives showed effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : The compound may inhibit bacterial protein synthesis, leading to cell death.

- Cell Cycle Arrest : In cancer cells, it can induce cell cycle arrest, preventing proliferation.

- Apoptosis Induction : Evidence suggests that it may trigger apoptosis in malignant cells through activation of caspases.

Case Studies

- Anticancer Efficacy : In a controlled study, A549 cells treated with the compound exhibited a dose-dependent reduction in viability compared to untreated controls. The mechanism was further elucidated through flow cytometry analysis, which indicated an increase in apoptotic cells post-treatment.

- Antimicrobial Testing : Another study assessed the efficacy of the compound against various bacterial strains using minimum inhibitory concentration (MIC) assays. Results indicated that it effectively inhibited growth at concentrations as low as 32 µg/mL for resistant strains .

Q & A

Q. How to assess the compound’s metal-binding capacity?

- Methodological Answer :

- Titration Studies : Use UV-Vis or fluorescence spectroscopy with incremental additions of Zn²+ or Cu²+.

- Isothermal Titration Calorimetry (ITC) : Measure binding stoichiometry and affinity (Kd) in Tris buffer (pH 7.4) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.